Cas no 1807940-32-4 (1,2-Propanediamine, N2,N2-diethyl-, hydrochloride (1:2), (2S)-)

1,2-Propanediamine, N2,N2-diethyl-, hydrochloride (1:2), (2S)- is a chiral diamine compound featuring a stereospecific (2S) configuration. Its molecular structure, incorporating two ethyl groups at the N2 position, enhances its utility as a ligand in asymmetric synthesis and catalysis. The hydrochloride salt form improves stability and solubility in aqueous and polar organic solvents, facilitating handling and storage. This compound is particularly valued in pharmaceutical and fine chemical applications, where its enantiomeric purity and chelating properties are critical for stereoselective reactions. Its consistent performance and well-defined stereochemistry make it a reliable choice for research and industrial processes requiring precise molecular control.
1,2-Propanediamine, N2,N2-diethyl-, hydrochloride (1:2), (2S)- structure
1807940-32-4 structure
Product Name:1,2-Propanediamine, N2,N2-diethyl-, hydrochloride (1:2), (2S)-
CAS No:1807940-32-4
MF:C7H19ClN2
MW:166.692160844803
CID:6578441
PubChem ID:91647487
Update Time:2025-05-20

1,2-Propanediamine, N2,N2-diethyl-, hydrochloride (1:2), (2S)- Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-N,2-N-Diethylpropane-1,2-diamine
    • 2-N,2-N-Diethylpropane-1,2-diamine
    • 1807940-32-4
    • AKOS026743986
    • (S)-N2,N2-Diethylpropane-1,2-diamine dihydrochloride
    • [(2S)-1-Aminopropan-2-yl]diethylamine dihydrochloride
    • [(2S)-1-Aminopropan-2-yl]diethylaminedihydrochloride
    • EN300-189186
    • 1,2-Propanediamine, N2,N2-diethyl-, hydrochloride (1:2), (2S)-
    • Inchi: 1S/C7H18N2.ClH/c1-4-9(5-2)7(3)6-8;/h7H,4-6,8H2,1-3H3;1H/t7-;/m0./s1
    • InChI Key: YUNXHVZRLGCLLB-FJXQXJEOSA-N
    • SMILES: N(CC)(CC)[C@@H](C)CN.Cl

Computed Properties

  • Exact Mass: 202.1003540g/mol
  • Monoisotopic Mass: 202.1003540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 59.9
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų

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Additional information on 1,2-Propanediamine, N2,N2-diethyl-, hydrochloride (1:2), (2S)-

Compound CAS No. 1807940-32-4: (2S)-1,2-Propanediamine, N2,N2-Diethyl-, Hydrochloride (1:2)

The compound CAS No. 1807940-32-4, also known as N,N'-diethyl-1,2-propanediamine hydrochloride (1:2) (S), is a significant organic compound with a wide range of applications in various fields. This compound is characterized by its unique structure and stereochemistry, which plays a crucial role in its functionality and reactivity. The molecule consists of a propane backbone with two amine groups and two ethyl substituents, along with a hydrochloride counterion in a 1:2 ratio.

Recent studies have highlighted the importance of this compound in the development of advanced materials and pharmaceuticals. Its stereochemistry, particularly the (S)-configuration, has been shown to influence its interaction with biological systems, making it a valuable component in drug design and delivery systems. Researchers have also explored its potential as a building block for constructing complex molecular architectures, such as supramolecular assemblies and polymer networks.

The synthesis of N,N'-diethyl-1,2-propanediamine hydrochloride (1:2) (S) involves a multi-step process that includes alkylation, reduction, and ion exchange reactions. These steps are carefully optimized to ensure high yields and purity of the final product. The stereochemical outcome of the synthesis is critical, as it determines the compound's biological activity and compatibility with other molecules in various applications.

In terms of applications, this compound has found significant use in the pharmaceutical industry as an intermediate for synthesizing bioactive molecules. Its ability to form stable complexes with metal ions has also made it a valuable ligand in coordination chemistry and catalysis. Recent advancements in green chemistry have led to the exploration of more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining its high quality.

Furthermore, the compound's role in materials science has been expanding rapidly. Its ability to act as a crosslinker in polymer systems has been leveraged to create advanced materials with tailored mechanical and thermal properties. Researchers have also investigated its potential in creating stimuli-responsive materials that can adapt to environmental changes, such as temperature or pH variations.

The latest research on CAS No. 1807940-32-4 has focused on understanding its interactions at the molecular level. Computational studies have provided insights into its electronic structure and bonding behavior, which are essential for predicting its reactivity in different chemical environments. Experimental studies have complemented these findings by examining its behavior under various conditions, such as high pressure or extreme temperatures.

In conclusion, N,N'-diethyl-1,2-propanediamine hydrochloride (1:2) (S) is a versatile compound with immense potential across multiple disciplines. Its unique structure and stereochemistry make it an invaluable tool in drug discovery, materials science, and catalysis. As research continues to uncover new applications and improve synthesis methods, this compound is poised to play an even more significant role in advancing modern science and technology.

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